2-Naphthylhydrazine hydrochloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5715. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

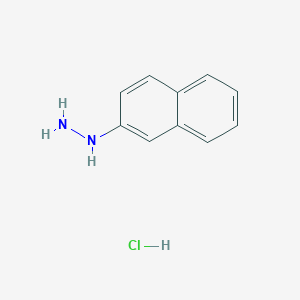

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

naphthalen-2-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-12-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,12H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOQKRNEPBHINU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334201 | |

| Record name | 2-Naphthylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-58-5 | |

| Record name | 2243-58-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2243-58-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | naphthalen-2-ylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways Involving 2 Naphthylhydrazine Hydrochloride

Synthesis of 2-Naphthylhydrazine Hydrochloride

Direct Synthetic Routes from Naphthol Precursors

A primary route for synthesizing 2-Naphthylhydrazine involves a direct reaction using 2-naphthol (B1666908) as the starting material. This approach is notable for avoiding the use of 2-naphthylamine, a compound recognized as a potent carcinogen, thereby offering a safer synthetic pathway. google.com The methodology is fundamentally an adaptation of the well-established Bucherer reaction.

The Bucherer reaction traditionally involves the reversible conversion of a naphthol to a naphthylamine using ammonia (B1221849) and an aqueous solution of sodium bisulfite. wikipedia.org The reaction is particularly effective for phenols, like naphthols, that can tautomerize into a keto form. chempedia.info The mechanism begins with the protonation of the naphthol ring, which leads to the addition of a bisulfite anion, forming a tetralone sulfonic acid intermediate. wikipedia.org This intermediate is then susceptible to nucleophilic attack.

In the synthesis of 2-Naphthylhydrazine, the core principle of the Bucherer reaction is adapted by replacing ammonia with hydrazine (B178648) hydrate (B1144303) as the nucleophile. google.com The proposed reaction mechanism follows these steps:

2-Naphthol reacts with hydrazine hydrate in the presence of a catalyst like sodium bisulfite. google.com

Similar to the classic Bucherer reaction, an intermediate is formed.

Hydrazine attacks this intermediate.

Subsequent dehydration and elimination of the bisulfite catalyst yield the final product, 2-Naphthylhydrazine. google.comwikipedia.org

This adaptation cleverly utilizes the established reactivity of the Bucherer reaction to forge the nitrogen-carbon bond necessary for the hydrazine derivative, directly converting the hydroxyl group of 2-naphthol into a hydrazinyl group. google.com

The catalyst is critical for the success of the Bucherer-type reaction. Sodium bisulfite is a key catalytic agent in this process. google.com In the classic Bucherer reaction, the bisulfite anion adds to the naphthalene (B1677914) ring, facilitating the subsequent nucleophilic substitution by the amine (or, in this case, hydrazine). wikipedia.orgchempedia.info Its role is essential for the transformation to occur.

Research into similar reactions, such as the synthesis of 1-naphthylhydrazine (B1581546), has explored other catalysts like ammonium (B1175870) chloride and molecular sieves. google.com The presence of a catalyst like sodium bisulfite is noted as a method to potentially improve yields when preparing 2-naphthylhydrazine from 2-naphthol and hydrazine hydrate. researchgate.net The ratio of the catalyst to the naphthol precursor is a parameter that can be adjusted to optimize the reaction. researchgate.net

The yield and purity of 2-Naphthylhydrazine synthesized from 2-naphthol are highly dependent on the optimization of several reaction parameters. These include the ratio of reactants, reaction time, and temperature. Industrial patents and laboratory studies have explored various conditions to maximize the output. google.com

For instance, the weight ratio of hydrazine hydrate to 2-naphthol can be varied significantly, from as low as 1:1 to as high as 10:1. google.com Reaction times typically range from 8 to 30 hours under heating and reflux. google.com The work-up procedure, which involves cooling the reaction mixture and precipitating the product by adding ice water, is also a critical step for isolating the 2-Naphthylhydrazine solid. google.com

Below is a table summarizing findings from various experimental conditions based on a one-step synthesis process from 2-naphthol.

Table 1: Optimization of Reaction Parameters for 2-Naphthylhydrazine Synthesis

| 2-Naphthol (g) | Hydrazine Hydrate (85%) (g) | Catalyst (Sodium Bisulfite) (g) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 11 | 50 | 8 | 20 | 43.1 | google.com |

| 30 | 50 | - | 20 | 68.3 | google.com |

| 20 | 200 | - | 8 | 48.2 | google.com |

| 300 | 600 | - | 30 | 55.4 | google.com |

This table is interactive. Users can sort the columns to analyze the relationship between different parameters and the resulting yield.

Alternative Synthetic Approaches

While the direct conversion from 2-naphthol is a significant pathway, alternative methods for synthesizing hydrazines exist, most notably through the reduction of diazonium salts.

A classical and widely practiced method for preparing aryl hydrazines involves the diazotization of an aryl amine followed by reduction. google.com For the synthesis of this compound, this process would start with 2-naphthylamine.

The key steps are:

Diazotization : 2-Naphthylamine is treated with an acidic solution, typically hydrochloric acid (HCl), and cooled to around 0°C. An aqueous solution of sodium nitrite (B80452) (NaNO₂) is then added slowly to form the corresponding diazonium salt, 2-naphthalenediazonium (B14686829) chloride. chemicalbook.com

Reduction : The resulting diazonium salt is then reduced. A common and effective reducing agent for this step is tin(II) chloride (SnCl₂). chemicalbook.com The tin(II) chloride is added to the solution containing the diazonium salt, leading to the formation of the desired this compound, which can then be isolated by filtration. chemicalbook.com

This method, while being a standard procedure in organic chemistry, is less favored in modern industrial applications due to the highly carcinogenic nature of the starting material, 2-naphthylamine. google.com

Transformations from Halonaphthalene Derivatives

The synthesis of 2-Naphthylhydrazine and its hydrochloride salt can be achieved from naphthol precursors. One patented method describes the preparation of 2-naphthylhydrazine from 2-naphthol and hydrazine hydrate. google.com This one-step process avoids the use of the carcinogenic 2-naphthylamine. google.com The reaction involves heating 2-naphthol with hydrazine hydrate, sometimes in the presence of sodium bisulfite as a catalyst, followed by cooling and isolation of the product. google.comresearchgate.net The resulting 2-naphthylhydrazine can then be treated with hydrochloric acid to form the hydrochloride salt. researchgate.net Yields reported in a Chinese patent for the synthesis from 2-naphthol and hydrazine hydrate vary depending on the reaction conditions, with one example yielding 52.4% and another 55.4%. google.com Another variation involving sodium bisulfite as a catalyst reported a yield of 43.1%. google.com

Chemical Reactivity and Functionalization Strategies of this compound

Formation of Hydrazone Derivatives

This compound readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazone derivatives. This reaction is a fundamental and widely used method for creating new organic compounds. researchgate.net The reaction is typically carried out in an acidic medium, which catalyzes the process and leads to higher yields of the resulting hydrazone. researchgate.net The formation of a C=N double bond is the characteristic feature of this transformation.

The formation of the C=N double bond in hydrazones is a reversible process, and the rate of reaction is influenced by several factors. At neutral pH, the rate-limiting step is the dehydration of the tetrahedral intermediate formed after the initial nucleophilic attack of the hydrazine on the carbonyl carbon. nih.gov The reaction rate is generally enhanced by the presence of electron-withdrawing groups on the carbonyl compound. nih.gov For instance, 4-nitrobenzaldehyde (B150856) reacts faster than 4-methoxybenzaldehyde. nih.gov The stability of the resulting hydrazone is also a key consideration. It has been noted that hydrazones can exist as E and Z stereoisomers due to the restricted rotation around the C=N double bond. nih.gov The interconversion of these isomers can be influenced by factors such as UV irradiation and the presence of acid. nih.gov

Heterocyclic Synthesis Employing 2-Naphthylhydrazine Moieties

This compound is a valuable building block in the synthesis of heterocyclic compounds, particularly pyrazoles. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry. nih.govslideshare.netpharmaguideline.com A common and effective method for constructing the pyrazole (B372694) ring is the cyclocondensation reaction between a hydrazine derivative, such as 2-naphthylhydrazine, and a 1,3-dicarbonyl compound. nih.gov The reaction can also be carried out with α,β-unsaturated ketones and aldehydes. pharmaguideline.comsci-hub.se The choice of solvent can influence the reaction outcome, with aprotic dipolar solvents sometimes providing better results than polar protic solvents like ethanol. nih.gov The reaction of a hydrazine with an α,β-unsaturated carbonyl compound proceeds through the formation of a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole. organic-chemistry.org

Triazole Scaffold Generation

The formation of triazole rings is a significant application of this compound in medicinal and materials chemistry. Triazoles are five-membered heterocyclic compounds with three nitrogen atoms, existing as 1,2,3-triazoles or 1,2,4-triazoles, both of which are scaffolds in numerous pharmaceutical agents. chemistryjournal.netnih.gov

Aryl hydrazines, including this compound, are key precursors for synthesizing substituted 1,2,3-triazoles. One notable method involves the Boulton–Katritzky rearrangement. beilstein-journals.org In this process, a hydrazone, formed from the reaction of a ketone with an arylhydrazine hydrochloride (like this compound), undergoes a base-promoted intramolecular cyclization. beilstein-journals.org This rearrangement leads to the formation of the 1,2,3-triazole ring. The reaction generally proceeds under mild conditions and can be applied to various aromatic and heterocyclic hydrazines. beilstein-journals.org

Similarly, this compound can be used to generate 1,2,4-triazole (B32235) scaffolds. General methods involve the reaction of hydrazine hydrochloride salts with amidine reagents or the multicomponent reaction of aryl hydrazines with sources of carbon and nitrogen, such as paraformaldehyde and ammonium acetate. organic-chemistry.org These reactions often exhibit high regioselectivity and tolerate a range of functional groups. frontiersin.org For instance, a one-pot, two-step process can yield 1,3,5-trisubstituted-1,2,4-triazoles by first forming an amide in situ, which then reacts with a monosubstituted hydrazine and cyclizes. frontiersin.org

| Triazole Type | General Method | Key Reactants | Reaction Principle |

|---|---|---|---|

| 1,2,3-Triazole | Boulton–Katritzky Rearrangement | Ketone, Arylhydrazine Hydrochloride, Base (e.g., K₂CO₃) | Formation of a hydrazone followed by base-promoted intramolecular recyclization. beilstein-journals.org |

| 1,2,4-Triazole | Reaction with Amidines | Amidine Reagents, Hydrazine Hydrochloride Salt | Efficient generation of 1,5-disubstituted-1,2,4-triazoles under mild conditions. organic-chemistry.org |

| 1,2,4-Triazole | Multicomponent Reaction | Aryl Hydrazine, Paraformaldehyde, NH₄OAc, Alcohol | Electrochemical synthesis avoiding strong oxidants and transition-metal catalysts. organic-chemistry.org |

Other N-Containing Heterocycle Formation

Beyond triazoles, this compound is a precursor for a diverse range of other nitrogen-containing heterocycles. The reactivity of the hydrazine group allows for condensation and cyclization reactions with various electrophiles to form stable ring systems.

Prominent examples include the synthesis of pyrazoles and pyrazolines. The reaction of hydrazines with β-unsaturated ketones or acetylenic ketones is a well-established method for creating these five-membered rings. clockss.org For example, (Z)-3-chloro-3-(2-naphthyl)propenal reacts with hydrazine to yield naphthyl-substituted pyrazoles. pleiades.online The Fischer indole (B1671886) synthesis is another classic reaction where arylhydrazines are converted into indoles, a crucial scaffold in many biologically active compounds. nih.gov

Furthermore, reactions with dicarbonyl compounds or their equivalents can lead to larger heterocyclic systems. The reaction of 2-naphthylhydrazine with appropriate precursors can yield naphthyl-substituted benzodiazepines and pyrimidines. pleiades.online It can also be used to synthesize pyrimidinones (B12756618) and pyrimidine-2-amines by reacting a naphthyl-containing chalcone (B49325) with urea (B33335) or guanidine (B92328) hydrochloride, respectively. openmedicinalchemistryjournal.com The versatility of hydrazine derivatives is further demonstrated in their reactions with α-haloketones to form thiazoles or with 2H-azirines to produce tetrahydro-1,2,4-triazin-6-ones. clockss.orgrsc.org

| Heterocycle | Typical Co-reactant | General Reaction Type |

|---|---|---|

| Pyrazole/Pyrazoline | 1,3-Dicarbonyl compounds, α,β-Unsaturated ketones | Condensation-Cyclization clockss.org |

| Indole | Ketone or Aldehyde | Fischer Indole Synthesis nih.gov |

| Pyrimidine | β-Diketones, Chalcones + Urea/Guanidine | Condensation-Cyclization pleiades.onlineopenmedicinalchemistryjournal.com |

| Benzodiazepine | o-Phenylenediamine precursor | Condensation-Cyclization pleiades.online |

| 1,2,4-Triazin-6-one | 2-(Carbonyl)-2H-azirine | Ring expansion/rearrangement rsc.org |

Derivatization for Specialized Research Applications

The unique structure of this compound makes it a valuable tool for introducing specific functional groups into target molecules, thereby modifying their chemical and physical properties for specialized research.

Introduction of Naphthyl and Hydrazine Functional Groups into Target Molecules

This compound serves as a direct source for incorporating both the naphthyl moiety and the hydrazine (-NHNH₂) functionality into various molecular frameworks. The most straightforward application is the formation of hydrazones through reaction with aldehydes and ketones. wikipedia.orgevitachem.com This reaction is highly efficient and provides a chemical handle for further transformations or for linking the naphthyl group to other molecules.

The Fischer indole synthesis is a prime example of how the entire arylhydrazine structure is integrated into a new, more complex molecule. nih.gov In this acid-catalyzed reaction, the arylhydrazine and a carbonyl compound rearrange to form an indole, with the naphthyl ring becoming part of the final fused heterocyclic system. Similarly, in the synthesis of pyrazoles and other heterocycles, the 2-naphthylhydrazine molecule provides the N-N bond and the N-naphthyl substituent, effectively derivatizing the new ring system with these groups. clockss.org These derivatization strategies are crucial in drug discovery and materials science, where the bulky, aromatic naphthyl group can be used to modulate properties such as solubility, receptor binding affinity, and photophysical characteristics.

Functional Group Tolerance in Derivatization Protocols

The utility of a synthetic reagent is greatly enhanced by its compatibility with a wide range of functional groups. Many synthetic protocols involving arylhydrazines, including this compound, are noted for their good to excellent functional group tolerance. organic-chemistry.orgresearchgate.net This allows for the derivatization of complex molecules in the later stages of a synthesis, which is a highly desirable feature in fields like medicinal chemistry. researchgate.net

For example, copper-catalyzed methods for synthesizing 1,2,4-triazoles are known to tolerate a wide range of functional groups. frontiersin.org Similarly, transition metal-catalyzed C-H activation and annulation reactions involving hydrazines exhibit high functional group compatibility. researchgate.net

However, the high nucleophilicity of the hydrazine group means it can react with certain functionalities. A systematic study of the functional group compatibility of hydrazine in amide bond cleavage reactions provides insight into its general reactivity. nih.gov

| Functional Group Status | Examples of Functional Groups | Rationale/Reactivity |

|---|---|---|

| Generally Tolerant | Alkyl halides, Ethers, Amides (some conditions), Aromatic rings, Alkenes | These groups are typically non-reactive towards hydrazines under common reaction conditions. nih.gov |

| Potentially Reactive | Aldehydes, Ketones, Esters, Acyl chlorides, Nitriles, Enones | These electrophilic groups are susceptible to nucleophilic attack by the hydrazine moiety, leading to hydrazones, hydrazides, or other heterocyclic products. wikipedia.orgnih.gov |

| Can Be Incompatible | Carboxylic acids (can form salts), some nitrogen heterocycles | Acidic groups can protonate the hydrazine, while some heterocycles may react or be cleaved under the reaction conditions. nih.gov |

Coordination Chemistry and Organometallic Investigations of 2 Naphthylhydrazine Derived Ligands

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes using 2-naphthylhydrazine as a ligand or a precursor to a ligand has led to the isolation of both mononuclear and binuclear species. The characterization of these complexes relies on a combination of spectroscopic and crystallographic techniques to elucidate their composition and three-dimensional structure.

The preparation of ruthenium(II) complexes with naphthylhydrazine ligands has been successfully achieved, yielding novel organometallic compounds. A notable example involves the synthesis of binuclear "piano-stool" Ru(II) complexes. In a representative synthesis, the dimeric precursor [{RuCl(η⁶-p-cymene)}₂] is reacted with a naphthylhydrazine derivative in a suitable solvent like methanol (B129727) or 2-propanol. nih.gov This reaction leads to the formation of a binuclear complex where the naphthylhydrazine moiety bridges two ruthenium centers. nih.gov The general approach for synthesizing such organometallic ruthenium compounds involves reacting a ruthenium precursor, such as [Ru(p-cymene)Cl(μ-Cl)]₂, with the desired ligand. mdpi.com

Mononuclear ruthenium(II)-naphthylhydrazine complexes have also been synthesized and characterized. kg.ac.rs The synthesis of various ruthenium(II) complexes often starts from precursors like RuCl₂(PPh₃)₃ or [{RuCl₂(COD)}x] (COD = cyclo-octa-1,5-diene), which are then reacted with hydrazine (B178648) derivatives. researchgate.netnih.gov The stoichiometry of the reactants can influence the final product; for instance, using an excess of the hydrazine ligand can lead to mononuclear complexes with the ligand coordinated in a monodentate fashion, while lower amounts may result in the formation of binuclear species. nih.gov

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the characterization of 2-naphthylhydrazine-derived ruthenium complexes.

Infrared (IR) Spectroscopy: IR spectra provide crucial information about the functional groups present in the complex and the coordination of the ligand to the metal center. In a mononuclear Ru(II)-naphthylhydrazine complex, characteristic bands for N-H stretching vibrations are observed around 3452 and 3284 cm⁻¹, indicating both free and associated amine groups. kg.ac.rs A strong band near 1595 cm⁻¹ is assigned to the deformation vibrations of the amines, and a moderately intense peak around 1296 cm⁻¹ corresponds to the C-N stretching vibration. kg.ac.rs The presence of the aromatic naphthyl group is confirmed by C-H stretching vibrations above 3000 cm⁻¹. nih.govkg.ac.rs A band at a lower wavenumber, approximately 665 cm⁻¹, is associated with the Ru-Cl vibration, confirming the coordination of the chloride ligand. kg.ac.rs

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra reveal detailed structural information about the ligand environment in solution. For a binuclear Ru(II)-p-cymene complex with a bridging 1-naphthylhydrazine (B1581546) ligand, the ¹H NMR spectrum shows distinct signals for the protons of the p-cymene (B1678584) and the naphthyl groups. nih.gov Similarly, in a mononuclear complex, the ¹H NMR spectrum exhibits characteristic peaks for the different proton environments. kg.ac.rs For instance, signals for the isopropyl group of a p-cymene ligand appear as a doublet around 1.33 ppm (for the methyl hydrogens) and a peak at 3.03 ppm (for the CH proton), while the methyl group protons of the cymene ring are observed near 2.29 ppm. kg.ac.rs

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretching (free and associated) | 3452, 3284 | kg.ac.rs |

| Aromatic C-H Stretching | 3120, 3034 | nih.gov |

| sp² C-H Stretching | 3051 | kg.ac.rs |

| sp³ C-H Stretching | 2964, 2956, 2916 | nih.govkg.ac.rs |

| Amine Deformation | 1595 | kg.ac.rs |

| CH₂ Group Vibrations | 1473 | kg.ac.rs |

| C-N Stretching | 1296 | kg.ac.rs |

| Ru-Cl Vibration | 665 | kg.ac.rs |

| Proton Environment | Chemical Shift (ppm) | Reference |

|---|---|---|

| Isopropyl moiety (doublet) | 1.33 | kg.ac.rs |

| Methyl group (p-cymene) | 2.29 | kg.ac.rs |

| CH group of isopropyl moiety | 3.03 | kg.ac.rs |

Single-crystal X-ray diffraction provides definitive proof of the solid-state structure of these complexes. For a binuclear ruthenium(II) complex with a 1-naphthylhydrazine ligand, crystallographic analysis confirmed a structure where two {RuCl(η⁶-p-cymene)} units are linked by both a bridging chloride atom and a bridging hydrazine moiety. nih.gov The two nitrogen atoms of the hydrazine ligand each coordinate to a different ruthenium atom. nih.gov This results in a pseudo-octahedral geometry around each metal center. nih.gov The Ru-C bond distances for the p-cymene ring typically range from 2.161(3) to 2.216(3) Å, and the Ru-Cl bond lengths are in the range of 2.4063(7) to 2.4287(7) Å, which are comparable to similar systems. nih.gov The determination of crystal structures is crucial for accurately establishing the coordination mode of the hydrazine ligand, which can be either monodentate or bridging bidentate. researchgate.net

Ligand Coordination Modes and Their Influence on Complex Architecture

The ability of the hydrazine moiety to bridge two metal centers is a well-documented feature of its coordination chemistry. nih.govacs.org In the context of ruthenium(II) arene complexes, 2-naphthylhydrazine can act as a bridging ligand, where its two nitrogen atoms bind to two separate ruthenium ions. nih.gov This bridging mode, often found alongside other bridging ligands like chloride, leads to the formation of stable binuclear complexes. nih.gov The resulting structure often contains a five-membered ring composed of the two ruthenium ions, the two nitrogen atoms of the hydrazine, and the bridging chloride. nih.gov This type of binuclear coordination is a versatile feature in ruthenium chemistry. nih.gov

While capable of bridging, hydrazine and its derivatives frequently coordinate to a single metal center in a monodentate fashion. researchgate.netpurdue.edu This is often the case when a three-membered chelate ring would be sterically unfavorable. quora.com In such arrangements, only one of the nitrogen atoms of the hydrazine moiety donates its lone pair of electrons to the metal. purdue.edu The coordination of hydrazine as a monodentate ligand is common in the formation of mononuclear complexes. researchgate.net

The functionalization of the hydrazine ligand itself, for example by forming hydrazones through condensation with aldehydes or ketones, opens up further coordination possibilities. nih.gov These hydrazone ligands can act as bidentate or even tridentate chelators, coordinating through the hydrazine nitrogen and another donor atom from the aldehyde or ketone fragment, such as oxygen or another nitrogen atom. nih.govbohrium.com This versatility allows for the construction of a wide array of complex architectures with tailored electronic and steric properties. nih.gov

Intramolecular and Intermolecular Interactions in Coordination Compounds

In the crystal structure of the aforementioned binuclear Ru(II) complex with a 1-naphthylhydrazine ligand, the analysis of intermolecular interactions is critical to understanding its packing. mdpi.com While the specific details of classical hydrogen bonds (e.g., N-H···Cl or O-H···Cl) are not explicitly tabulated in the primary literature for this exact complex, Hirshfeld surface analysis is employed to investigate the full range of intermolecular contacts that govern the crystal structure. mdpi.com This computational method allows for the visualization and quantification of different types of intermolecular contacts.

For many related hydrazone-based metal complexes, hydrogen bonding is a dominant feature. For instance, in various hydrazone ligands and their manganese(II) complexes, hydrogen-bonded assemblies of different dimensionalities and architectures are frequently observed. researchgate.net These networks often involve the hydrazone's N-H group and acceptor atoms on adjacent molecules or solvent molecules. In the absence of specific hydrogen bond tables for a 2-naphthylhydrazine complex, we can refer to data from analogous structures to appreciate the nature of these interactions. For example, in other hydrazone complexes, N-H···O or N-H···Cl hydrogen bonds are common and significantly influence the crystal packing. researchgate.net

The planar aromatic naphthalene (B1677914) ring within the 2-naphthylhydrazine ligand framework is predisposed to participate in π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are fundamental in the stabilization of crystal structures and play a significant role in molecular recognition and self-assembly.

In the binuclear Ru(II) complex of 1-naphthylhydrazine, the p-cymene and naphthyl moieties possess extensive delocalized π-systems. mdpi.com The crystal packing of such complexes is often characterized by parallel displacement or T-shaped π-stacking interactions between these aromatic rings on adjacent molecules. These interactions contribute to the formation of one-, two-, or three-dimensional supramolecular architectures. researchgate.netresearchgate.net

Theoretical analyses, such as Density Functional Theory (DFT), Natural Bond Orbital (NBO), and Quantum Theory of Atoms in Molecules (QTAIM), are also employed to quantify the strength and nature of both intramolecular and intermolecular interactions. mdpi.com For the Ru(II)-1-naphthylhydrazine complex, theoretical calculations confirmed the experimental structure and provided deeper insights into the bonding, including the nature of the Ru-N and Ru-Cl bonds. mdpi.com

| Bond | Experimental (Å) | Theoretical (Å) |

|---|---|---|

| Ru1-Cl (bridging) | 2.4172(7) | Elongated by ~0.06 Å |

| Ru1-Cl (terminal) | 2.4063(7) | |

| Ru2-Cl (bridging) | 2.4150(7) | Elongated by ~0.06 Å |

| Ru2-Cl (terminal) | 2.4287(7) | |

| Ru1-N | 2.138(2) | 2.189 |

| Ru2-N | 2.193(2) | 2.238 |

Theoretical and Computational Analyses of 2 Naphthylhydrazine and Its Derivatives

Electronic Structure and Reactivity Profiling using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to investigate the electronic structure and predict the reactivity of organic molecules. imist.ma Studies on analogous systems, such as other arylhydrazines and naphthalene (B1677914) derivatives, provide a strong basis for understanding the properties of 2-naphthylhydrazine. nih.govmdpi.com

The first step in a computational analysis is to determine the molecule's most stable three-dimensional structure through geometry optimization. DFT calculations are employed to find the coordinates that correspond to a minimum on the potential energy surface. For arylhydrazines, the geometry is characterized by a complex interplay of steric and electronic effects involving the aromatic ring and the hydrazine (B178648) moiety.

Computational studies on similar hydrazine derivatives show that the planarity of the molecule is a key factor. imist.ma The naphthalene ring system itself is planar, but the C-N-N linkage often adopts a non-planar (gauche) conformation to minimize lone-pair repulsion between the two nitrogen atoms. The energetic landscape can reveal multiple stable conformers with small energy differences, arising from the rotation around the C-N and N-N bonds.

Table 1: Representative Optimized Geometrical Parameters for Arylhydrazine Derivatives (Calculated via DFT) (Note: This table is illustrative, based on typical values for arylhydrazines, as specific published data for 2-naphthylhydrazine is not available.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C(naphthyl)-N | 1.39 - 1.41 | - | - |

| N-N | 1.42 - 1.44 | - | - |

| C-N-N | - | 118 - 121 | - |

| H-N-H | - | 105 - 108 | - |

Data synthesized from findings on analogous hydrazine derivatives. imist.manih.gov

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which align with the familiar Lewis structure concept.

Table 2: Illustrative Second-Order Perturbation Analysis of Fock Matrix from NBO for an Arylhydrazine (Note: This table presents typical interactions found in arylhydrazines to illustrate the method's output.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π* (C1-C2) | ~5-10 |

| LP(1) N2 | σ* (N1-C) | ~8-12 |

LP(N) denotes a lone pair on a nitrogen atom. E(2) estimates the stabilization energy from the i→j delocalization. Data is representative of typical arylhydrazine systems. nih.govnih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ) to define atoms and the bonds between them. nih.gov This method provides a rigorous definition of chemical bonding based on the presence of a bond path and a bond critical point (BCP) between two atomic nuclei.

For 2-naphthylhydrazine, a QTAIM analysis would characterize the nature of the N-N, C-N, and various C-C bonds. Key properties at the BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the type of interaction.

Shared-shell (covalent) interactions , expected for the C-C and N-N bonds, are characterized by high ρ(r) and a negative Laplacian (∇²ρ(r) < 0).

Closed-shell interactions , which have some ionic or van der Waals character, show lower ρ(r) and a positive Laplacian (∇²ρ(r) > 0).

Mechanistic Investigations of Chemical Transformations

2-Naphthylhydrazine is a key precursor in various synthetic reactions, most notably the Fischer indole (B1671886) synthesis, which is used to create indole rings. byjus.comwikipedia.org Computational chemistry is invaluable for mapping the complex reaction mechanisms, identifying intermediates, and profiling the transition states that govern the reaction rate and outcome. mdpi.com

The Fischer indole synthesis is a multi-step process, and DFT calculations can elucidate the entire reaction pathway. testbook.comvedantu.com The generally accepted mechanism proceeds as follows:

Hydrazone Formation: Reaction of 2-naphthylhydrazine with an aldehyde or ketone.

Tautomerization: The hydrazone isomerizes to its enamine tautomer.

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: This is the key, often rate-determining, step where the N-N bond is cleaved and a C-C bond is formed. It is an irreversible electrocyclic reaction. byjus.com

Rearomatization: The intermediate loses a proton to regain the aromaticity of the naphthalene ring.

Cyclization and Elimination: The nucleophilic amine attacks an imine intramolecularly, forming a five-membered ring which then eliminates ammonia (B1221849) to yield the final indole product. wikipedia.org

Computational studies map this pathway by calculating the Gibbs free energy of each intermediate and transition state. The highest energy barrier along this profile corresponds to the rate-determining step, which is typically the wikipedia.orgwikipedia.org-sigmatropic rearrangement.

Table 3: Representative Energy Profile for a Generic Fischer Indole Synthesis (Note: Values are illustrative to demonstrate how computational data is presented.)

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (Arylhydrazine + Ketone) | 0.0 |

| 2 | Hydrazone Intermediate | -5.2 |

| 3 | Enamine Intermediate | -3.1 |

| 4 | Transition State for wikipedia.orgwikipedia.org Rearrangement | +25.0 |

| 5 | Di-imine Intermediate | -15.5 |

This table illustrates a typical energetic landscape for the reaction, highlighting the high activation energy of the key rearrangement step.

When 2-naphthylhydrazine reacts with an unsymmetrical ketone in the Fischer indole synthesis, two different regioisomeric indoles can potentially form. The regioselectivity is determined by which of the two possible enamine intermediates is formed more readily and/or which one undergoes the subsequent rearrangement more rapidly. vedantu.com

DFT calculations can explain and predict this selectivity by comparing the energies of the two competing transition states for the wikipedia.orgwikipedia.org-sigmatropic rearrangement. The pathway with the lower activation energy will be the major one, leading to the predominant product. Factors influencing this include steric hindrance in the transition state and the electronic stability of the developing charges or radicals. By precisely calculating these energy differences, computational models can provide a quantitative prediction of the product ratio, offering critical insights for synthetic planning.

Computational Assessment of Solvent Effects on Reaction Mechanisms

The solvent environment is a critical factor that can profoundly influence the thermodynamics and kinetics of chemical reactions. numberanalytics.com Computational chemistry provides powerful tools to dissect these influences at a molecular level, offering insights into reaction pathways, transition state stabilization, and product selectivity. rsc.org For reactions involving 2-Naphthylhydrazine, the choice of solvent can alter reaction rates and even favor one mechanistic pathway over another by differentially stabilizing charged intermediates or transition states. numberanalytics.comnih.gov

Computational investigations of solvent effects are typically approached using two main models: implicit and explicit solvent models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute. For a reaction involving the protonation or acylation of the hydrazine group in 2-Naphthylhydrazine, a polar solvent would be predicted by these models to stabilize the resulting charged species, thereby lowering the activation energy of the reaction.

Explicit Solvation Models: This method involves including a finite number of individual solvent molecules in the quantum mechanical calculation. nih.gov This approach is crucial when specific solute-solvent interactions, such as hydrogen bonding, play a dominant role in the reaction mechanism. nih.gov For example, in a reaction where the -NH2 group of 2-Naphthylhydrazine acts as a hydrogen bond donor or acceptor, explicit solvent molecules (like water or methanol) included in the calculation can reveal specific hydrogen-bonding networks that stabilize the transition state and accelerate the reaction. nih.gov

Recent advancements have led to the development of hybrid explicit-implicit models, which combine the strengths of both approaches for improved accuracy. nih.gov Machine learning techniques are also emerging to predict kinetic solvent effects based on large datasets generated from quantum chemistry calculations, offering a rapid screening method for optimal reaction solvents. rsc.org By calculating the free energy profiles of a reaction in the gas phase and in different solvents, chemists can quantify the solvent's impact on the activation barrier and reaction equilibrium, guiding the rational selection of a solvent to improve reaction outcomes. rsc.org

Spectroscopic Parameter Prediction and Validation

Theoretical Nuclear Magnetic Resonance Chemical Shift Calculation and Correlation with Experimental Data

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become an indispensable tool for structure elucidation and verification. By employing quantum chemical methods like Density Functional Theory (DFT), it is possible to predict the ¹H and ¹³C NMR spectra of molecules such as 2-Naphthylhydrazine with high accuracy. nih.gov

The standard computational workflow begins with the geometry optimization of the molecule in a chosen solvent, often simulated using an implicit model like COSMO. nih.gov Following optimization, the magnetic shielding tensors for each nucleus are calculated. These absolute shielding values (σ) are then converted to chemical shifts (δ) on the familiar ppm scale by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). libretexts.org The relationship is given by: δ_i = σ_ref - σ_i. nih.gov

For robust validation, the calculated chemical shifts must be compared with experimental data. A strong correlation between the theoretical and experimental values confirms the proposed structure. Systematic errors in the calculation, which may arise from the chosen DFT functional, basis set, or solvent model, can be corrected using linear regression analysis. nih.gov By plotting the calculated shifts against the experimental shifts, a linear equation (δ_scaled = slope × δ_calc + intercept) is derived. This scaling can then be applied to the entire set of calculated data to improve its predictive accuracy. nih.gov

The quality of the correlation is assessed using statistical metrics such as the Mean Absolute Error (MAE) and the Root Mean Square Error (RMSE). nih.gov Lower values for these metrics indicate a better agreement between theory and experiment.

Below is an illustrative data table showing a hypothetical correlation between experimental and DFT-calculated ¹H NMR chemical shifts for the 2-Naphthylhydrazinium cation (the protonated form of 2-Naphthylhydrazine).

Table 1: Correlation of Experimental and Hypothetical Calculated ¹H NMR Chemical Shifts for 2-Naphthylhydrazinium ion

| Proton Assignment | Experimental δ (ppm) | Calculated δ (ppm) | Scaled Calculated δ (ppm) |

| H1 | 7.95 | 8.05 | 7.96 |

| H3 | 7.60 | 7.68 | 7.61 |

| H4 | 7.85 | 7.92 | 7.84 |

| H5 | 7.50 | 7.55 | 7.49 |

| H6 | 7.45 | 7.50 | 7.44 |

| H7 | 7.80 | 7.88 | 7.80 |

| H8 | 7.90 | 8.00 | 7.91 |

| -NH-NH₃⁺ | 10.50 | 10.65 | 10.52 |

Note: Data is hypothetical and for illustrative purposes.

Advanced Analytical Methodologies Utilizing 2 Naphthylhydrazine Hydrochloride

Other Spectroscopic and Chromatographic Methodologies

The analytical versatility of 2-Naphthylhydrazine hydrochloride extends to a range of spectroscopic and chromatographic techniques beyond primary applications. These methods are crucial for studying its chemical behavior, including complexation, and for developing robust quantitative determination procedures.

Application in Spectrophotometry and Nuclear Magnetic Resonance Spectroscopy for Chelation Reactions

While this compound is primarily known as a derivatizing agent, its hydrazine (B178648) functional group provides a site for chelation with metal ions. Spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for investigating these complexation reactions.

Spectrophotometry: The formation of a chelate complex between this compound and a metal ion can be readily monitored using UV-Visible spectrophotometry. The coordination of the metal ion typically alters the electronic structure of the ligand, leading to a change in its light-absorbing properties. This often manifests as a bathochromic (red) or hypsochromic (blue) shift in the maximum absorbance wavelength (λmax) or a change in molar absorptivity. For instance, studies on other hydrazine derivatives, like hydralazine (B1673433) hydrochloride, have shown that reaction with other agents to form new complexes results in a new, distinct absorption band in the visible range. scirp.org The formation of an ion-pair with bromophenol blue produced a new λmax at 416 nm, demonstrating the principle of using spectrophotometry to detect such interactions. scirp.org By monitoring these spectral changes, it is possible to determine the stoichiometry of the metal-ligand complex and its formation constant.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers detailed insight into the structural aspects of chelation. Upon coordination to a metal ion, the electron density around the protons of the this compound molecule is altered. This change in the electronic environment leads to a shift in the resonance frequency (chemical shift) of the protons, particularly those on the naphthyl ring and the hydrazine moiety itself. Studies on other chelating agents have established that the chemical shift of protons on a ligand is sensitive to the presence of a metal ion. researchgate.net By analyzing the magnitude and direction of these chemical shifts, along with changes in coupling constants, one can deduce the specific binding site of the metal ion and gain information about the conformation of the resulting chelate in solution.

Development of Analytical Methods for Determination and Standardization

The accurate determination and standardization of this compound, as with other hydrazines, are essential for its application in synthesis and analysis. Various analytical methods, including spectrophotometry and chromatography, have been developed for the quantification of hydrazines in different matrices. cdc.gov

These methods often involve a derivatization step, where the hydrazine is reacted with a chromophoric or fluorophoric agent to enhance detection. nih.gov For example, reagents like p-dimethylaminobenzaldehyde, vanillin (B372448), and pentafluorobenzaldehyde (B1199891) are used to create derivatives that can be easily measured. nih.gov

Common analytical techniques applicable for the determination of hydrazines include:

Spectrophotometry: This method is based on the reaction of the hydrazine with a specific reagent to produce a colored product, the absorbance of which is measured at a particular wavelength. cdc.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC offers high sensitivity and specificity. cdc.gov It can be used with various detectors, including UV-Visible and electrochemical detectors (ED), the latter being particularly sensitive for electroactive compounds like hydrazines. cdc.govnih.gov

Gas Chromatography (GC): GC is another powerful separation technique. For volatile or semi-volatile hydrazine derivatives, GC coupled with detectors like a nitrogen-phosphorus detector (NPD), flame ionization detector (FID), or a mass spectrometer (MS) provides excellent quantification and unequivocal identification. cdc.govnih.gov

The development and validation of these methods involve establishing key performance parameters to ensure reliability and accuracy. As demonstrated in the analysis of the related compound hydralazine hydrochloride, these parameters include linearity (adherence to Beer's Law over a specific concentration range), molar absorptivity, and Sandell's sensitivity. scirp.org

The table below summarizes various analytical methodologies that can be adapted for the determination of this compound, based on established methods for hydrazines. nih.gov

Table 1: Analytical Methods for the Determination of Hydrazines

| Sample Matrix | Preparation Method | Analytical Method | Sample Detection Limit | Percent Recovery | Reference |

| Urine | Deproteinate with trichloroacetic acid; derivatize with vanillin in ethanol; acidify with sulfuric acid. | Spectrophotometry | 0.065 µg/mL | 99.4-100% | nih.gov |

| Urine | Extract with methylene (B1212753) chloride; derivatize aqueous fraction with p-chlorobenzaldehyde; extract with methylene chloride; dry and dissolve in ethyl acetate. | GC/NPD | 0.05 µg/mL | No data | nih.gov |

| Urine | Precipitate protein with hydrochloric acid and ammonium (B1175870) sulfate; derivatize aqueous fraction with pentafluorobenzaldehyde; extract with ethyl acetate. | GC/NPD | 8 µmol | 79±14% | nih.gov |

| Urine | Dilute with deionized water. | Ion-exchange HPLC/ECD | 8 ng/sample | No data | nih.gov |

| Plasma / Liver | Precipitate protein with hydrochloric acid and ammonium sulfate; derivatize aqueous fraction with pentafluorobenzaldehyde; extract with chloroform. | GC/MS | ≈20 nmol/mL | 103±9% | nih.gov |

| Serum | Treat with trichloroacetic acid; centrifuge; derivatize supernatant with p-dimethylaminobenzaldehyde in ethanol. | Spectrophotometry | 0.05 µg/mL | No data | nih.gov |

Applications As a Precursor in Organic Synthesis and Specialized Materials Research

Role in the Synthesis of Pharmaceutical Intermediates and Lead Compounds

The compound serves as a crucial starting material in the pharmaceutical industry, enabling the creation of complex molecular architectures for drug discovery and development.

2-Naphthylhydrazine hydrochloride is widely recognized as a fundamental building block in organic synthesis. google.com Its structure provides a versatile platform for introducing both naphthyl and hydrazine (B178648) groups into new molecules. guidechem.com This reactivity is harnessed to produce various nitrogen-containing compounds. cymitquimica.com The hydrazine functional group is particularly useful in condensation reactions with carbonyl compounds to form heterocyclic structures, a common feature in many drug candidates. The general utility of hydrazine-containing building blocks is well-established in drug design for creating modified peptides and other complex therapeutic agents.

A significant application of this compound is in the synthesis of compounds targeting sigma receptors. google.comchemicalbook.com These receptors, including the σ-1 and σ-2 subtypes, are implicated in various neurological disorders and are considered important targets for therapeutic intervention. nih.govnih.gov

Research has demonstrated its use as a reagent in the synthesis of 6-hydroxypyridazinone derivatives, which have been evaluated as σ1 receptor ligands for the potential treatment of neuropathic pain. chemicalbook.comchemicalbook.com Furthermore, a patent for pyrazole (B372694) compounds as sigma receptor inhibitors details a synthesis process that utilizes this compound to construct the core pyrazole structure. google.com The development of selective ligands for sigma receptors is an active area of research, with these compounds being investigated for their potential in treating neuropsychiatric diseases and pain. nih.govnih.gov

| Precursor | Synthesized Compound Class | Pharmacological Target | Potential Application |

|---|---|---|---|

| This compound | 6-Hydroxypyridazinone derivatives | σ1 Receptor | Neuropathic Pain |

| This compound | Pyrazole derivatives | Sigma Receptors | Neurological Disorders |

Contribution to Industrial Dye Synthesis

Historically and currently, this compound is an important intermediate in the chemical industry for the preparation of dyes. google.comguidechem.com It is particularly used in the synthesis of azo dyes. cymitquimica.com The reaction typically involves the coupling of the diazonium salt derived from an aromatic amine with the 2-naphthylhydrazine structure, leading to the formation of vividly colored azo compounds used in various industrial applications.

Synthesis of Agrochemicals and Specialty Chemicals

The utility of this compound extends to the agrochemical sector, where it serves as an intermediate in the production of pesticides. google.com Its versatile chemical nature allows for its incorporation into a range of molecular frameworks designed for crop protection. Additionally, it has been identified as a synthetic chemical used in processes to remove pollutants like phosphorus and nitrogen from wastewater, highlighting its role in the development of specialty chemicals for environmental applications. biosynth.com

Intermediate in the Production of Synthetic Blowing Agents

In the polymer industry, this compound is an important raw material for manufacturing synthetic blowing agents. google.com Blowing agents are substances that are capable of producing a cellular structure in a plastic or rubber material, and are essential in the production of foams.

Exploration in Materials Science for Functional Molecule Derivatization

While direct, extensive applications in materials science are still emerging, the inherent properties of this compound make it a candidate for exploration in this field. Its established role in the synthesis of functional dyes, such as indocyanine derivatives, suggests its potential for creating new materials with specific optical or electronic properties. cymitquimica.combiosynth.com The naphthalene (B1677914) unit provides a rigid, aromatic scaffold that can be functionalized, while the hydrazine group offers a reactive site for attaching the molecule to polymers or other substrates. This allows for the derivatization of functional molecules for advanced material applications.

| Application Area | Role of this compound | Resulting Product/Use |

|---|---|---|

| Pharmaceuticals | Building block and precursor | Sigma receptor inhibitors, complex organic molecules. google.comchemicalbook.comchemicalbook.com |

| Industrial Dyes | Intermediate | Azo dyes. google.comcymitquimica.com |

| Agrochemicals | Intermediate | Pesticides. google.com |

| Specialty Chemicals | Reagent | Wastewater treatment chemicals. biosynth.com |

| Polymer Industry | Raw Material | Synthetic blowing agents. google.com |

| Materials Science | Potential Precursor | Functional molecule derivatization. cymitquimica.combiosynth.com |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Naphthylamine |

| Sodium nitrite (B80452) |

| Stannous chloride |

| 2-Naphthol (B1666908) |

| Hydrazine hydrate (B1144303) |

| Sodium bisulfite |

| Indocyanine Green-d12 |

| Ammonia (B1221849) |

| Ammonium (B1175870) chloride |

常见问题

Q. What are the standard synthetic routes for preparing 2-naphthylhydrazine hydrochloride, and how can purity be optimized?

this compound is typically synthesized via diazotization of 2-naphthylamine using sodium nitrite and hydrochloric acid, followed by reduction with sodium sulfite/NaOH and acid precipitation . Key steps include:

- Diazotization : React 2-naphthylamine with NaNO₂ in HCl at 0–5°C to form the diazonium salt.

- Reduction : Use sodium sulfite under alkaline conditions to reduce the diazonium salt to the hydrazine intermediate.

- Acid Precipitation : Add HCl to precipitate the hydrochloride salt.

Purity optimization involves recrystallization from hot methanol or ethanol and monitoring by HPLC (e.g., using C18 columns with UV detection at 254 nm) .

Q. What analytical methods are recommended for characterizing this compound?

- UV-Vis Spectroscopy : Detect hydrazine derivatives via phosphomolybdic acid (PMA) complexation, measuring absorbance at 660 nm .

- HPLC : Use a mobile phase of 0.1 M HCl with a C18 column for retention time consistency .

- ¹H/¹³C NMR : Confirm structural integrity using DMSO-d₆ as a solvent; characteristic peaks include aromatic protons (δ 7.2–8.5 ppm) and NH₂ signals (δ 4.5–5.5 ppm) .

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Emergency Protocols : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

- Storage : Keep in airtight containers away from oxidizers and heat sources to prevent decomposition into toxic gases (e.g., NOx, HCl) .

Advanced Research Questions

Q. How can this compound be applied in regioselective heterocyclic synthesis?

This compound is a key reagent in Fischer indole synthesis. For example:

- Pyrazole Derivatives : React with β-ketoesters under acidic conditions to form 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates (86–94% yield) .

- Benzindoles : Condense with isopropyl methyl ketone via acid catalysis to synthesize 1,1,2-trimethyl-1H-benz[e]indole (26.4% overall yield) .

Optimize regioselectivity by adjusting solvent polarity (e.g., ethanol vs. DMF) and reaction temperature (70–100°C) .

Q. How should researchers resolve contradictions in spectral data for hydrazine derivatives?

- Scenario : Discrepancies in ¹H NMR signals for NH₂ groups due to tautomerism or solvent effects.

- Resolution : Conduct variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe dynamic equilibria. Cross-validate with FT-IR (N-H stretches at 3200–3400 cm⁻¹) and mass spectrometry (HRMS for molecular ion confirmation) .

Q. What strategies improve the stability of this compound in aqueous solutions?

Q. How can reaction yields be enhanced in hydrazone formation with carbonyl compounds?

- Optimized Conditions : Use a 2:1 molar ratio of hydrazine to carbonyl compound in ethanol at reflux (78°C) for 4 hours.

- Catalysis : Add 0.1 equivalents of p-toluenesulfonic acid (PTSA) to accelerate condensation, achieving >90% conversion .

Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:1) and isolate products via vacuum filtration.

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。